RKI-1447: A Technical Guide to its Chemical Properties, Structure, and ROCK-Inhibiting Activity
RKI-1447: A Technical Guide to its Chemical Properties, Structure, and ROCK-Inhibiting Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document provides an in-depth technical overview of the chemical properties, structure, and biological activity of RKI-1447. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are investigating the therapeutic potential of targeting the ROCK signaling pathway. The information presented herein is compiled from peer-reviewed scientific literature and technical datasheets, with a focus on providing detailed experimental methodologies and quantitative data to facilitate further research and development.
Chemical Properties and Structure
RKI-1447, with the IUPAC name 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea, is a pyridylthiazole-based urea compound.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| IUPAC Name | 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea[1] |
| Synonyms | N/A |
| CAS Number | 1342278-01-6[1] |
| Molecular Formula | C₁₆H₁₄N₄O₂S[1] |
| Molecular Weight | 326.37 g/mol [1] |
| SMILES | C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3[1] |
| InChI | InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22)[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid/powder[3][4] |
| Purity | ≥98%[5] |
| Solubility | DMSO: ≥ 50 mg/mL (153.20 mM)[3][6]Water: Insoluble (< 0.1 mg/mL)[3] |
| Storage | Store at -20°C[5] |
Mechanism of Action and Signaling Pathway
RKI-1447 is a Type I kinase inhibitor that functions by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2.[7][8] X-ray crystallography studies have revealed that RKI-1447 interacts with the hinge region and the DFG (Asp-Phe-Gly) motif within the ATP binding pocket of ROCK1.[7] This binding prevents the kinase from phosphorylating its downstream substrates, thereby inhibiting the cellular processes regulated by the ROCK signaling pathway.
The ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by acting on the cytoskeleton.[3] Key downstream substrates of ROCK include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[7] Phosphorylation of MLC-2 promotes the assembly of actin-myosin filaments and cellular contractility, while phosphorylation of MYPT-1 inhibits myosin phosphatase activity, leading to a net increase in MLC-2 phosphorylation. RKI-1447 effectively suppresses the phosphorylation of both MLC-2 and MYPT-1 in cancer cells.[7]
Biological Activity
RKI-1447 is a highly potent inhibitor of both ROCK isoforms, with significantly greater activity against ROCK2. It has demonstrated anti-invasive and anti-tumor activities in various cancer models, particularly in breast cancer.[7]
Table 3: In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) |
| ROCK1 | 14.5[9] |
| ROCK2 | 6.2[9] |
Studies have shown that RKI-1447 is highly selective for ROCK kinases. At concentrations up to 10 µM, it does not significantly affect the phosphorylation levels of substrates for other kinases such as AKT, MEK, and S6 kinase.[7] This selectivity translates to specific effects on cellular morphology, where RKI-1447 inhibits ROCK-mediated actin stress fiber formation induced by lysophosphatidic acid (LPA), but not the formation of lamellipodia and filopodia stimulated by platelet-derived growth factor (PDGF) and bradykinin, respectively, which are mediated by other signaling pathways.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of RKI-1447.
In Vitro Kinase Assay (Z-Lyte™ FRET Assay)
This protocol describes the determination of IC₅₀ values for RKI-1447 against ROCK1 and ROCK2 using a fluorescence resonance energy transfer (FRET)-based assay.
-
Principle: The assay measures the inhibition of phosphorylation of a synthetic peptide substrate by the ROCK kinase.
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Materials:
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Recombinant human ROCK1 and ROCK2 enzymes
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Z-Lyte™ Kinase Assay Kit - Ser/Thr 13 Peptide (based on myosin light chain sequence)
-
RKI-1447
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Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
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ATP
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384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of RKI-1447 in DMSO and then in the assay buffer.
-
In a 384-well plate, add 5 ng of ROCK1 or ROCK2 enzyme to each well.
-
Add the diluted RKI-1447 or vehicle (DMSO) to the wells.
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Initiate the kinase reaction by adding the peptide substrate and ATP solution. Final concentrations: 1.5 µM substrate and 12.5 µM ATP for ROCK1; 2 µM substrate and 50 µM ATP for ROCK2.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction by adding the Z-Lyte™ Development Reagent.
-
Incubate for 1 hour at room temperature to allow for proteolytic cleavage of the unphosphorylated peptide.
-
Measure the fluorescence emission at 445 nm and 520 nm using a fluorescence plate reader.
-
Calculate the ratio of emission signals to determine the percentage of phosphorylation and subsequently the IC₅₀ values.
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Western Blotting for Phospho-Substrates
This protocol details the procedure to assess the effect of RKI-1447 on the phosphorylation of ROCK substrates in cultured cells.
-
Principle: Immunoblotting is used to detect the levels of phosphorylated MLC-2 and MYPT-1 in cell lysates following treatment with RKI-1447.
-
Materials:
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium and supplements
-
RKI-1447
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-MLC2, anti-phospho-MYPT1 (Thr853), anti-MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate MDA-MB-231 cells and allow them to adhere overnight.
-
Treat cells with various concentrations of RKI-1447 or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein or loading control.
-
Cell Migration and Invasion Assays
This section describes the use of a Boyden chamber assay to evaluate the effect of RKI-1447 on the migratory and invasive potential of cancer cells.
-
Principle: The assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion) towards a chemoattractant.
-
Materials:
-
MDA-MB-231 cells
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract (for invasion assay)
-
Serum-free cell culture medium
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Medium with chemoattractant (e.g., 10% fetal bovine serum)
-
RKI-1447
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
-
Procedure:
-
For the invasion assay, coat the top of the inserts with a thin layer of Matrigel and allow it to solidify.
-
Serum-starve MDA-MB-231 cells overnight.
-
Resuspend the cells in serum-free medium containing different concentrations of RKI-1447 or vehicle.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope to quantify migration/invasion.
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In Vivo Antitumor Activity in a Mouse Model
This protocol provides a general outline for assessing the efficacy of RKI-1447 in a transgenic mouse model of breast cancer.
-
Principle: RKI-1447 is administered to tumor-bearing mice, and its effect on tumor growth is monitored over time.
-
Animal Model: MMTV-neu transgenic mice, which spontaneously develop mammary tumors.
-
Materials:
-
MMTV-neu transgenic mice
-
RKI-1447
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin)
-
Calipers for tumor measurement
-
Animal scales
-
-
Procedure:
-
Monitor female MMTV-neu mice for tumor development.
-
Once tumors reach a palpable size (e.g., 75-200 mm³), randomize the mice into treatment and control groups.
-
Administer RKI-1447 (e.g., 200 mg/kg/day) or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection, for a defined period (e.g., 14 days).
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of RKI-1447.
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Conclusion
RKI-1447 is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2 kinases. Its ability to suppress the ROCK signaling pathway, leading to the inhibition of cancer cell migration, invasion, and tumor growth, makes it a valuable tool for preclinical research. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, are intended to support the scientific community in further exploring the therapeutic potential of RKI-1447 and the broader field of ROCK inhibition in oncology and other diseases.
References
- 1. RKI-1447 | ROCK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Frontiers | Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]
- 9. Oncogenic and tumor-suppressive mouse models for breast cancer engaging HER2/neu - PMC [pmc.ncbi.nlm.nih.gov]
